![molecular formula C29H37Cl2F2N3NaO12P B12369946 sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate CAS No. 2945073-88-9](/img/structure/B12369946.png)
sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate is a multifunctional molecule combining three structural motifs:
- Sodium counterion: Enhances solubility in aqueous environments.
- 2-Amino-2-(hydroxymethyl)propane-1,3-diol (Tris): A widely used buffering agent (pKa ~8.07) with hydroxyl and amine groups that stabilize pH in biochemical systems .
- Bicyclo[2.2.2]octanyl core: A rigid, cage-like structure modified with two 4-chloro-3-fluorophenoxy acetylated amino groups and a phosphate ester. This moiety likely enhances membrane permeability and target binding specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate involves multiple steps. One common method involves the reaction of 2-amino-2-(hydroxymethyl)propane-1,3-diol with various reagents to form the desired product. The reaction conditions typically include controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and continuous monitoring to ensure consistent quality. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives .
Scientific Research Applications
Biochemical Buffering
TRIS AMINO is predominantly used as a buffering agent in biological and biochemical research. It maintains stable pH levels in various experiments, which is critical for enzyme activity and protein stability. Its buffering capacity is particularly effective in the physiological pH range (7.0 to 9.0), making it ideal for biological applications.
Pharmaceutical Formulations
In the pharmaceutical industry, TRIS AMINO is utilized as an excipient to enhance the solubility of drugs. For instance, it is included in the formulation of the non-steroidal anti-inflammatory drug Keterolac, improving its solubility and bioavailability when administered intramuscularly .
Clinical Applications
TRIS AMINO has been rigorously evaluated for its safety and efficacy in clinical settings, particularly for treating metabolic acidosis. It is administered intravenously to patients suffering from conditions that lead to decreased blood pH, such as diabetes or respiratory diseases . Clinical studies have shown that TRIS AMINO has a low incidence of long-term toxicological effects and minor side effects when used at effective doses.
Cosmetic Industry
In cosmetics, TRIS AMINO serves as a neutralizing agent and stabilizer in formulations such as creams and lotions. Its properties help maintain the desired pH levels, ensuring product stability and effectiveness .
Environmental Applications
Due to its low aquatic toxicity, TRIS AMINO is employed as a buffer to regulate pH levels during the transport of live aquatic species, ensuring their survival during transit .
Case Study 1: Clinical Efficacy in Metabolic Acidosis
A clinical trial involving patients with metabolic acidosis demonstrated that intravenous administration of TRIS AMINO effectively restored normal blood pH levels with minimal side effects reported. The study concluded that TRIS AMINO could serve as a reliable therapeutic agent for managing acidosis in clinical settings .
Case Study 2: Enhancing Drug Solubility
Research published on the formulation of Keterolac highlighted the role of TRIS AMINO in enhancing drug solubility and stability. The study found that incorporating TRIS AMINO allowed for lower dosages while maintaining therapeutic efficacy, thus reducing potential side effects associated with higher doses of the active pharmaceutical ingredient .
Mechanism of Action
The mechanism of action of sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Comparison with Similar Compounds
Tris and Derivatives
Key Differences :
- The target compound’s bicyclo[2.2.2]octanyl group distinguishes it from simpler Tris derivatives, likely improving steric shielding or binding to hydrophobic targets.
- Unlike Tris-HCl or Bis-Tris, its phosphate ester may mimic phospholipids, enabling membrane interactions .
Phosphate-Containing Analogues
Key Differences :
- Fingolimod phosphate’s linear alkyl chain promotes systemic distribution, whereas the target compound’s bicyclo core may limit diffusion but enhance site-specific binding.
- The chloro/fluorophenoxy groups in the target compound could confer unique electronic properties for halogen bonding or metabolic stability .
Bicyclo[2.2.2]octane Derivatives
Key Differences :
- The target compound’s acetylated amino groups may enable hydrogen bonding with biological targets, unlike unmodified bicyclo derivatives.
- Its phosphate group contrasts with sulfur/silicon modifications in other bicyclo systems, altering reactivity and solubility.
Biological Activity
The compound sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate, commonly referred to as a complex derivative of Tris and a bicyclic amine, exhibits significant biological activity that warrants detailed examination. This article explores its biological mechanisms, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
This compound is a hybrid molecule that combines elements of Tris (a common buffering agent) with a bicyclic structure containing chlorofluorophenoxy groups. The presence of hydroxymethyl and amino functional groups contributes to its reactivity and biological interactions.
Key Properties:
- Molecular Weight: Not specified in the sources.
- pH Stability: Effective buffering capacity in biological systems.
- Solubility: Generally soluble in aqueous solutions, facilitating its use in biological assays.
The biological activity of this compound can be attributed to several mechanisms:
- Buffering Capacity: As a derivative of Tris, it effectively maintains pH stability in biochemical assays and cell cultures, which is critical for enzyme activity and cellular processes .
- Enzyme Interaction: The hydroxyamino group can form hydrogen bonds with enzyme active sites, potentially modulating enzyme activity or inhibiting certain biochemical pathways .
- Receptor Binding: The complex structure may interact with specific receptors in cellular membranes, influencing signal transduction pathways.
Antimicrobial Properties
Research indicates that derivatives similar to this compound exhibit antimicrobial activity. For instance, compounds with chlorofluorophenoxy groups have shown effectiveness against various bacterial strains by disrupting their cellular processes .
Cytotoxicity Studies
Toxicological assessments reveal that while the compound is generally well-tolerated at therapeutic doses, high concentrations can lead to liver histopathological changes in animal models. Studies have indicated transient effects such as increased urine output and mild metabolic disturbances at elevated dosages .
Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of similar compounds against Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, suggesting potential use in clinical settings for infection control .
Study 2: Toxicological Assessment
In a chronic toxicity study involving rodents, the compound was administered at varying doses over several weeks. The findings indicated no significant long-term adverse effects at lower doses (up to 500 mg/kg/day), although higher doses resulted in liver lesions and metabolic disruptions .
Comparative Analysis
Characteristic | Sodium Compound | Tris | Bicyclic Amines |
---|---|---|---|
Buffering Capacity | High | High | Moderate |
Antimicrobial Activity | Yes | Limited | Varies |
Cytotoxicity | Low at therapeutic doses | Low | Moderate |
Solubility | Good | Excellent | Variable |
Q & A
Q. Synthesis and Optimization
Basic Q1: What strategies are recommended for optimizing the synthesis of the bicyclo[2.2.2]octanyl core with stereochemical control? Methodological Answer: The bicyclo[2.2.2]octane scaffold can be synthesized via Diels-Alder reactions or photochemical cyclization. For stereochemical control, use chiral auxiliaries or asymmetric catalysis. For example, describes reducing a ketone intermediate (compound 20) with NaBH4 in THF/MeOH (3:1) at 0°C to achieve >90% yield, followed by protection with Boc anhydride. Monitoring via TLC (silica gel, ethyl acetate/hexane 1:1) ensures purity. Use chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) to confirm enantiomeric excess (≥98%) .
Advanced Q1: How can conflicting NMR and mass spectrometry data during bicyclo[2.2.2]octane synthesis be resolved? Methodological Answer: Discrepancies between NMR (e.g., unexpected splitting patterns) and MS (molecular ion mismatch) often arise from residual solvents or diastereomer formation. Perform high-resolution MS (HRMS-ESI, ±2 ppm accuracy) to confirm molecular formula. Use 2D NMR (HSQC, HMBC) to assign stereochemistry. For example, highlights the use of 13C-DEPT135 to distinguish between equatorial/axial substituents on the bicyclo core. If diastereomers persist, optimize column chromatography (e.g., reverse-phase C18, acetonitrile/water gradient) .
Q. Analytical Characterization
Basic Q2: What analytical techniques are essential for confirming the phosphate ester linkage in this compound? Methodological Answer: Use 31P NMR (121 MHz, D2O, referenced to H3PO4) to identify the phosphate group (δ ~0–5 ppm). Confirm via LC-MS/MS (negative ion mode, m/z 97 for PO3⁻ fragment). recommends solid-phase extraction (Oasis HLB cartridges, methanol/water elution) to isolate the phosphate moiety before analysis. Validate purity (>95%) with ion chromatography (Dionex ICS-5000, 4 mM Na2CO3/1 mM NaHCO3 eluent) .
Advanced Q2: How should researchers address low recovery rates during SPE purification of the sodium salt form? Methodological Answer: Low recovery (<70%) often results from sodium ion interference with HLB sorbents. Pre-treat samples with 0.1 M EDTA (pH 8.0) to chelate sodium. Use mixed-mode SPE (e.g., Strata-X-C, 60 mg/3 mL) with 0.1% formic acid in methanol for elution. reports 85–92% recovery using this method. Validate with a deuterated internal standard (e.g., D4-Tris) to correct for matrix effects .
Q. Stability and Degradation
Basic Q3: What storage conditions are optimal for maintaining the compound’s stability? Methodological Answer: Store lyophilized powder at -20°C under argon. In solution (pH 7.4 PBS), add 0.01% NaN3 to inhibit microbial growth. ’s safety data sheet recommends avoiding temperatures >25°C, as the phosphate ester hydrolyzes at 37°C (t½ = 48 hrs). Monitor degradation via UPLC (BEH C18, 1.7 µm, 210 nm) .
Advanced Q3: What mechanistic pathways explain the compound’s pH-dependent degradation? Methodological Answer: At pH <5, the phosphate ester undergoes acid-catalyzed hydrolysis (k = 0.12 h⁻¹ at pH 3). At pH >8, base-catalyzed cleavage of the bicyclo core occurs. Use Arrhenius modeling (25–60°C) to predict shelf-life. ’s degradation study of similar β-blockers identified a major degradation product (m/z 348.1) via LC-QTOF, attributed to phenoxyacetyl group loss. Perform forced degradation (0.1 M HCl/NaOH, 70°C/24 hrs) to isolate intermediates .
Q. Biological Activity
Basic Q4: What in vitro assays are suitable for preliminary screening of cholinesterase inhibition? Methodological Answer: Use Ellman’s assay (412 nm) with acetylthiocholine iodide (ATCh) as substrate. Prepare 0.1 M PBS (pH 8.0) with 0.1% BSA. Incubate compound (1–100 µM) with AChE (0.2 U/mL) for 20 min at 37°C. reports IC50 values using this method, with donepezil as a positive control (IC50 = 10 nM). Calculate % inhibition relative to blank (0.1% DMSO) .
Advanced Q4: How can molecular dynamics (MD) simulations predict binding affinity to AChE’s peripheral anionic site? Methodological Answer: Use COMSOL Multiphysics or GROMACS for MD. Dock the compound into AChE (PDB: 4EY7) using AutoDock Vina. Simulate 100 ns trajectories with CHARMM36 force field. highlights AI-driven parameter optimization for predicting binding free energies (ΔG ≤ -9.5 kcal/mol). Validate with mutagenesis (e.g., Trp286Ala) to confirm hydrogen bonding with the phenoxy group .
Q. Computational Modeling
Basic Q5: Which QSPR models are validated for predicting logP of this compound? Methodological Answer: Use the ACD/Percepta Platform ( ) with atom-type descriptors. Input SMILES string to calculate logP (predicted = 2.8 ± 0.3). Validate via shake-flask method (octanol/water, HPLC quantification). ’s QSPR model for similar phosphates shows R² = 0.91 against experimental data .
Advanced Q5: How do quantum mechanics/molecular mechanics (QM/MM) simulations resolve conflicting tautomerization energy data? Methodological Answer: Run QM/MM (B3LYP/6-31G*:AMBER) to model the bicyclo core’s tautomerization. ’s CC-DPS platform calculates energy barriers (ΔE‡ = 15–18 kcal/mol) for keto-enol shifts. Compare with experimental ΔH via DSC (heating rate 10°C/min, N2 atmosphere). Adjust force field parameters if deviations exceed 2 kcal/mol .
Properties
CAS No. |
2945073-88-9 |
---|---|
Molecular Formula |
C29H37Cl2F2N3NaO12P |
Molecular Weight |
782.5 g/mol |
IUPAC Name |
sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate |
InChI |
InChI=1S/C25H27Cl2F2N2O9P.C4H11NO3.Na/c26-17-3-1-15(9-19(17)28)37-12-22(32)30-24-5-7-25(8-6-24,21(11-24)39-14-40-41(34,35)36)31-23(33)13-38-16-2-4-18(27)20(29)10-16;5-4(1-6,2-7)3-8;/h1-4,9-10,21H,5-8,11-14H2,(H,30,32)(H,31,33)(H2,34,35,36);6-8H,1-3,5H2;/q;;+1/p-1/t21-,24?,25?;;/m0../s1 |
InChI Key |
RQOVFRFZOGXABE-IPMISBIPSA-M |
Isomeric SMILES |
C1CC2(CCC1(C[C@@H]2OCOP(=O)(O)[O-])NC(=O)COC3=CC(=C(C=C3)Cl)F)NC(=O)COC4=CC(=C(C=C4)Cl)F.C(C(CO)(CO)N)O.[Na+] |
Canonical SMILES |
C1CC2(CCC1(CC2OCOP(=O)(O)[O-])NC(=O)COC3=CC(=C(C=C3)Cl)F)NC(=O)COC4=CC(=C(C=C4)Cl)F.C(C(CO)(CO)N)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.